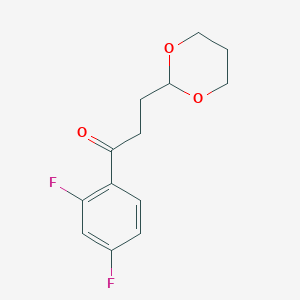

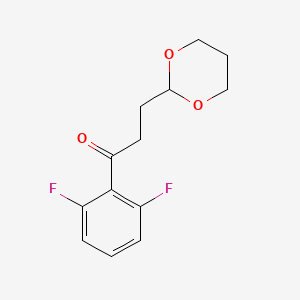

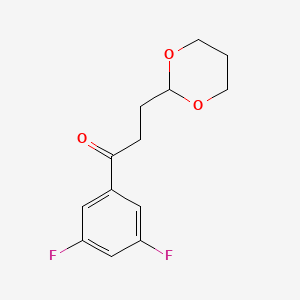

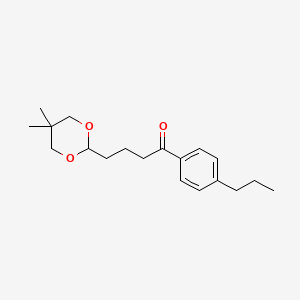

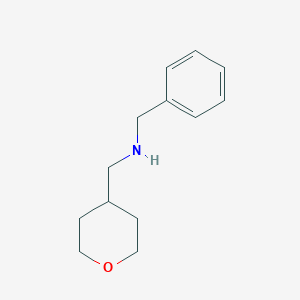

Benzyl(oxan-4-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(oxan-4-ylmethyl)amine is a chemical compound that can be synthesized through various chemical reactions involving benzyl alcohols and primary amines. The compound is related to secondary amines and imines, which are functional groups characterized by the presence of a nitrogen atom connected to one or two alkyl or aryl groups.

Synthesis Analysis

The synthesis of related imines and secondary amines can be achieved through a Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines. This process does not require any additives and is effective for a wide range of alcohols and amines . Additionally, secondary amine-catalyzed dual Michael cascade reactions have been used to synthesize compounds with complex structures, such as benzodioxins, which could be structurally related to benzyl(oxan-4-ylmethyl)amine .

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl(oxan-4-ylmethyl)amine can exhibit interesting features such as enantiomerism, which can lead to molecular disorder in crystal structures. This phenomenon was observed in the crystal structure analysis of N-benzamido derivatives of oxahexacycloundecyl amines, which may share structural similarities with benzyl(oxan-4-ylmethyl)amine .

Chemical Reactions Analysis

Benzyl(oxan-4-ylmethyl)amine and its derivatives can participate in various chemical reactions. For instance, benzylidene analogs have been synthesized and evaluated for their inhibitory activity against monoamine oxidase enzymes, indicating potential pharmaceutical applications . The reactivity of the amine group in such compounds can lead to a variety of biological activities, as demonstrated by the synthesis of N-benzamido derivatives of oxahexacycloundecyl amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl(oxan-4-ylmethyl)amine derivatives can be influenced by the presence of different substituents on the benzylidene moiety or the amine nitrogen atom. These substituents can affect the reaction kinetics and the overall reactivity of the compound . Additionally, the synthesis and characterization of metal complexes with related ligands, such as benzothiazol-2-yl-(4-chloro-benzylidene)-amine, provide insights into the coordination chemistry and potential applications of these compounds .

Scientific Research Applications

Oxidation to Imines

Secondary benzylic amines, structurally similar to benzyl(oxan-4-ylmethyl)amine, can be efficiently oxidized to imines using singlet oxygen generated from oxygen and a porphyrin photosensitizer. This reaction achieves high yields and has been utilized in oxidative Ugi-type reactions for synthesizing C1- and N-functionalized benzylic amines (Jiang et al., 2009).

Structural Studies and Biological Activity

The molecular structures of benzimidazole derivatives, which are structurally related to benzyl(oxan-4-ylmethyl)amine, have been extensively characterized, revealing insights into their physico-chemical properties and biological activity. These compounds show high biological activity through the inhibition of bacterial growth, indicating potential applications in antimicrobial research (Abdel Ghani & Mansour, 2012).

Catalytic Applications

Iron-catalyzed methodologies have been developed for the synthesis of benzylamines, including direct coupling of benzyl alcohols with amines. This "borrowing hydrogen" methodology enables the synthesis of a variety of secondary and tertiary benzylamines, demonstrating the versatility of benzylic amines in catalytic transformations (Yan et al., 2016).

Reductive Aminations

Catalytic reductive aminations using molecular hydrogen represent an important class of reactions for synthesizing various amines, including benzylic amines. This methodology couples carbonyl compounds with amines or ammonia in the presence of suitable catalysts and hydrogen, highlighting the significance of benzylic amines in the production of fine chemicals and pharmaceuticals (Murugesan et al., 2020).

Safety And Hazards

Future Directions

The future directions in the research of Benzyl(oxan-4-ylmethyl)amine could involve the development of efficient catalytic methodologies for C–N bond formation . Another area of interest could be the exploration of new functional groups on the canonical H2bdc ligand (benzyl azide and benzyl amine) that can serve as versatile handles for postsynthetic modification for the many metal–organic frameworks that utilize H2bdc as an organic building block .

properties

IUPAC Name |

N-benzyl-1-(oxan-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPFTZDEAVJQGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(oxan-4-ylmethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.